(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
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Overview
Description
(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound It features a fused bicyclic structure consisting of a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: A similar compound without the stereochemistry specified.
Pyrido[4,3-b][1,4]oxazine: A related compound with a different degree of saturation.
Pyridine derivatives: Compounds with a pyridine ring but different substituents or fused rings.
Uniqueness
(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and fused bicyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
(4aR,8aS)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
CPDAYCDBCSPKNF-RITPCOANSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1OCC(=O)N2 |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2 |
Origin of Product |
United States |
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